6-ethyl-2-(isopentylthio)pyrimidin-4(3H)-one

Description

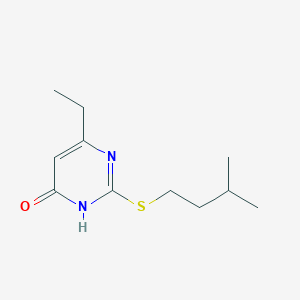

6-Ethyl-2-(isopentylthio)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The compound features an ethyl group at position 6 and an isopentylthio (3-methylbutylthio) substituent at position 3. Pyrimidinones are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The substitution pattern on the pyrimidinone core significantly influences physicochemical properties such as solubility, logP, and hydrogen-bonding capacity, which in turn modulate pharmacological behavior .

Properties

IUPAC Name |

4-ethyl-2-(3-methylbutylsulfanyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2OS/c1-4-9-7-10(14)13-11(12-9)15-6-5-8(2)3/h7-8H,4-6H2,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAOSGQFKYTIGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)SCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-2-(isopentylthio)pyrimidin-4(3H)-one typically involves the reaction of ethyl isopentylthiolate with a suitable pyrimidinone derivative under controlled conditions. The reaction conditions may include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often considered in industrial production.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-2-(isopentylthio)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 6-ethyl-2-(isopentylthio)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties. It may also serve as a lead compound for the development of new drugs.

Medicine: The medical applications of this compound include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic effects in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-ethyl-2-(isopentylthio)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Predicted using QSAR models due to lack of experimental data.

Key Observations :

- Lipophilicity : The isopentylthio group in the target compound increases logP compared to smaller substituents like methylthio (logP = 0.38) . This enhances membrane permeability but may reduce aqueous solubility.

- Hydrogen Bonding: Amino or phenylamino substituents (e.g., 6-Amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one) introduce additional H-bond donors/acceptors, improving target binding in enzyme inhibition .

- Steric Effects : Bulky substituents (e.g., isopentylthio, trifluoromethyl) may hinder binding in sterically constrained active sites but improve selectivity .

Key Insights :

- Antifungal Activity: Thieno-fused pyrimidinones (e.g., 2-alkylamino-3-aryl-6-triazolyl derivatives) exhibit potent fungicidal effects, likely due to sulfur-mediated membrane disruption .

- Antioxidant vs. Antitumor: Amino substituents correlate with antioxidant activity, while methoxyphenyl or thieno rings enhance antitumor potency .

Biological Activity

6-Ethyl-2-(isopentylthio)pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate thiol derivatives with pyrimidine precursors. The method often utilizes various reagents and solvents to optimize yield and purity. For instance, a common synthetic route employs the use of isopentyl mercaptan as a nucleophile in a nucleophilic substitution reaction on a pyrimidine scaffold, leading to the desired product.

Antibacterial Activity

Research indicates that derivatives of pyrimidin-4(3H)-one exhibit significant antibacterial properties. In one study, several pyrimidine derivatives were tested for their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The results demonstrated that compounds with electron-donating groups showed enhanced antimicrobial activity compared to those with electron-withdrawing groups .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 6-Methyl-2-benzylthio-pyrimidin-4(3H)-one | 16 | Escherichia coli |

| 2-(Benzylthio)-pyrimidin-4(3H)-one | 64 | Pseudomonas aeruginosa |

Anti-inflammatory Activity

Another notable biological activity is the anti-inflammatory potential attributed to this compound. Pyrimidine derivatives have been shown to modulate inflammatory pathways by acting on liver X receptors (LXR), which regulate lipid metabolism and inflammatory responses . This mechanism suggests that compounds like this compound could be beneficial in treating conditions such as arteriosclerosis and other inflammatory diseases.

Case Studies

- In Vivo Studies : A study investigated the effects of pyrimidinone derivatives in animal models of inflammation. The results indicated a reduction in inflammatory markers and improved lipid profiles, suggesting therapeutic potential for metabolic disorders .

- In Vitro Studies : High-throughput screening assays demonstrated that certain derivatives exhibited selective inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory processes. The presence of specific substituents significantly influenced their inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.